3-(2,4-dichlorophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a dichlorophenyl group and a pyridinylmethylidene group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The final step involves the condensation of the pyrazole derivative with 4-pyridinecarboxaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A neuroleptic drug with a similar dichlorophenyl group, used in the treatment of schizophrenia.
Spirodiclofen: An acaricide with a dichlorophenyl group, used in agriculture.
Uniqueness
3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and pyridinylmethylidene group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H11Cl2N5O |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H11Cl2N5O/c17-11-1-2-12(13(18)7-11)14-8-15(22-21-14)16(24)23-20-9-10-3-5-19-6-4-10/h1-9H,(H,21,22)(H,23,24)/b20-9+ |
InChI Key |
VHYAJTPHVUZSKW-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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